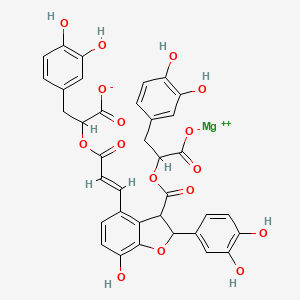
LSP4-2022
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
LSP4-2022 is a selective agonist for metabotropic glutamate receptor 4 (mGlu4). This compound has shown potential in treating various neurological disorders, including Parkinson’s disease and schizophrenia. It is known for its ability to cross the blood-brain barrier and exert effects on the central nervous system .
準備方法
Synthetic Routes and Reaction Conditions
LSP4-2022 is synthesized through a series of chemical reactions that involve the extension of a glutamate-like structure to target a nonconsensus binding area. The synthetic route includes the use of cell-based assays with recombinant metabotropic glutamate receptors to identify the binding site and optimize the compound’s selectivity .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as site-directed mutagenesis and molecular modeling to identify and enhance the binding interactions .
化学反応の分析
Types of Reactions
LSP4-2022 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from the reactions involving this compound include various oxidized, reduced, and substituted derivatives. These products are characterized by their enhanced selectivity and potency in targeting metabotropic glutamate receptor 4 .
科学的研究の応用
LSP4-2022 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of metabotropic glutamate receptor 4 agonists.
Biology: Employed in research to understand the role of metabotropic glutamate receptor 4 in neurotransmission and synaptic plasticity.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease, schizophrenia, and depression.
Industry: Utilized in the development of new drugs targeting metabotropic glutamate receptor 4 for various therapeutic applications .
作用機序
LSP4-2022 exerts its effects by selectively binding to the orthosteric site of metabotropic glutamate receptor 4. This binding interaction leads to the activation of the receptor, resulting in the inhibition of neurotransmission in specific brain regions. The molecular targets involved include the glutamate binding site and a variable pocket responsible for selectivity. The pathways activated by this compound include the modulation of synaptic transmission and the regulation of neuronal activity .
類似化合物との比較
Similar Compounds
VU152100: Another selective agonist for metabotropic glutamate receptor 4, known for its antipsychotic-like efficacy in animal models.
LSP1-2111: A compound with a similar structure to LSP4-2022, possessing multiple advantages for further optimization
Uniqueness of this compound
This compound is unique due to its high selectivity for metabotropic glutamate receptor 4, its ability to cross the blood-brain barrier, and its potential therapeutic effects in treating neurological disorders. The compound’s structure offers multiple substitution sites for further optimization, making it a promising lead for drug development .
特性
CAS番号 |
1413405-33-0 |
|---|---|
分子式 |
C13H18NO8P |
分子量 |
347.26 |
IUPAC名 |
(2S)-2-amino-4-({[4-(carboxymethoxy)phenyl](hydroxy)methyl}(hydroxy)phosphoryl)butanoic acid |
InChI |
InChI=1S/C13H18NO8P/c14-10(12(17)18)5-6-23(20,21)13(19)8-1-3-9(4-2-8)22-7-11(15)16/h1-4,10,13,19H,5-7,14H2,(H,15,16)(H,17,18)(H,20,21)/t10-,13?/m0/s1 |
InChIキー |
BGOFVWMHMQISHB-NKUHCKNESA-N |
SMILES |
O=C(O)[C@@H](N)CCP(O)(C(C1=CC=C(OCC(O)=O)C=C1)O)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
LSP4-2022; LSP4 2022; LSP42022. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


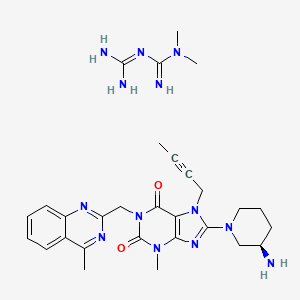
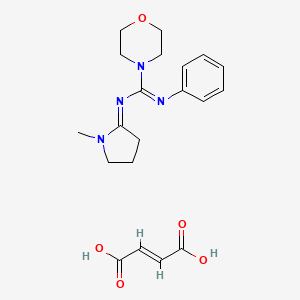
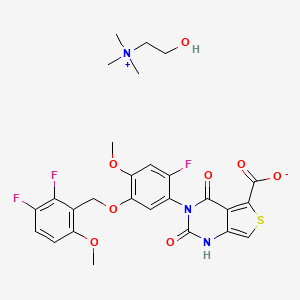
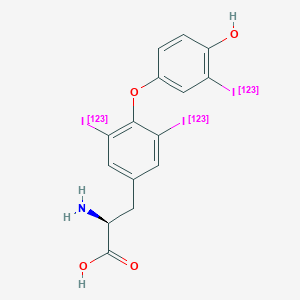
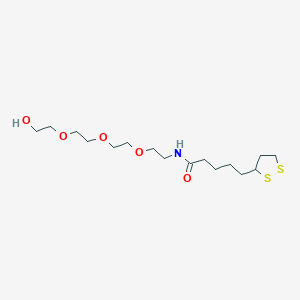
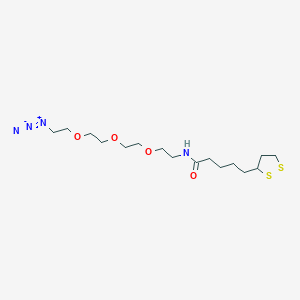
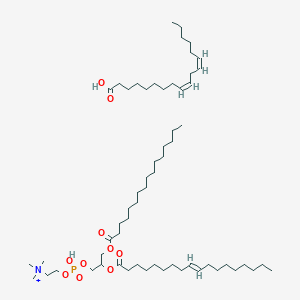
![N-(tert-Butyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B608592.png)
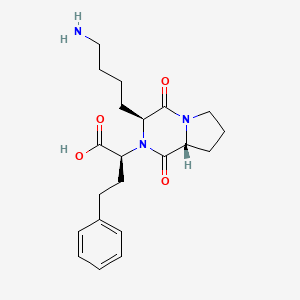
![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B608598.png)
